2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a thiadiazole ring, and a triazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with chlorinating agents.
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Coupling Reactions: The thiadiazole and triazole rings are then coupled to a benzamide core through nucleophilic substitution reactions, often using chlorinated benzamides as starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.
Reduction: Reduction reactions could target the chloro group or the nitrogen atoms in the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro group or other reactive sites on the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like sodium hydroxide or various halogenating agents can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dechlorinated benzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biological and medicinal research, compounds with similar structures have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. The presence of the thiadiazole and triazole rings is particularly significant due to their known biological activities.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-(1,2,4-triazol-4-yl)benzamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
Uniqueness
The uniqueness of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of both thiadiazole and triazole rings in a single molecule can enhance its reactivity and potential biological activity.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6OS/c1-7-17-18-12(21-7)16-11(20)9-3-2-8(4-10(9)13)19-5-14-15-6-19/h2-6H,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZRKEFUBDUNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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